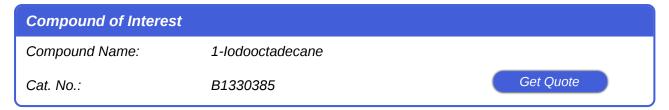


# Spectroscopic Profile of 1-lodooctadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectral data for **1-lodooctadecane**, a long-chain alkyl halide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## **Core Spectral Data**

The following tables summarize the essential quantitative spectral data for **1-lodooctadecane**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-lodooctadecane**, the <sup>1</sup>H and <sup>13</sup>C NMR spectra provide characteristic signals for the alkyl chain and the carbon bearing the iodine atom.

<sup>1</sup>H NMR (Proton NMR) Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.19	Triplet	2H	-CH <sub>2</sub> -I
~1.82	Quintet	2H	-CH2-CH2-I
~1.25	Broad Singlet	30H	-(CH2)15-
~0.88	Triplet	ЗН	-СН₃

#### <sup>13</sup>C NMR (Carbon-13) NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~33.5	-CH <sub>2</sub> -CH <sub>2</sub> -I
~30.7	-(CH <sub>2</sub> )n-
~29.7	-(CH <sub>2</sub> )n-
~29.6	-(CH <sub>2</sub> )n-
~29.5	-(CH <sub>2</sub> )n-
~29.4	-(CH <sub>2</sub> )n-
~29.2	-(CH <sub>2</sub> )n-
~28.7	-(CH <sub>2</sub> )n-
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH₃
~9.9	-CH <sub>2</sub> -I

### Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **1-lodooctadecane** is dominated by absorptions corresponding to its long alkyl chain.



Wavenumber (cm⁻¹)	Intensity	Assignment
2924	Strong	C-H Asymmetric Stretch
2853	Strong	C-H Symmetric Stretch
1465	Medium	C-H Scissoring
720	Medium	C-H Rocking
~550	Weak-Medium	C-I Stretch

### **Mass Spectrometry (MS)**

Electron Ionization Mass Spectrometry (EI-MS) of **1-Iodooctadecane** results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is indicative of the long alkyl chain.[1][2]

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Intensity
380	[C18H37I]+ (Molecular Ion)	Low
253	[C18H37]+	Moderate
127	[1]+	Low
71	[C5H11] <sup>+</sup>	High
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Base Peak
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	High

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic techniques cited.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

 Sample Preparation: A sample of 1-lodooctadecane (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a



5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

# Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: A small amount of solid **1-lodooctadecane** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded.
  The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## **Mass Spectrometry (MS) (Electron Ionization)**



- Sample Introduction: A small amount of **1-lodooctadecane** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized by heating in the ion source.[3]
- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3][4]
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-lodooctadecane**.



#### Sample Preparation 1-Iodooctadecane Sample Dissolve in CDCl3 with TMS Place on ATR Crystal Introduce to Ion Source Spectroscopic Analysis NMR Spectrometer FT-IR Spectrometer Mass Spectrometer (1H and 13C) (ATR) (EI) Data Acquisition & Processing FID Acquisition & Interferogram Acquisition & Ion Detection & **Fourier Transform Fourier Transform** m/z Sorting Interpretation & Characterization Chemical Shifts & Vibrational Frequencies Fragmentation Pattern **Coupling Constants** Structural Elucidation & Compound Identification

#### Spectroscopic Analysis Workflow for 1-Iodooctadecane

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. 1-lodooctadecane | C18H37I | CID 12402 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octadecane, 1-iodo- [webbook.nist.gov]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Electron Ionization Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Iodooctadecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330385#key-spectral-data-for-1-iodooctadecane-nmr-ir-mass-spec]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com